molecular formula C20H14ClNO2 B2707988 (3E)-3-[(4-chlorophenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid CAS No. 522624-46-0

(3E)-3-[(4-chlorophenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid

Cat. No.: B2707988
CAS No.: 522624-46-0
M. Wt: 335.79
InChI Key: KVJSBURZPOBEQI-UHFFFAOYSA-N
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Description

(3E)-3-[(4-Chlorophenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid is a cyclopentaquinoline derivative characterized by a fused bicyclic core structure with a 4-chlorophenyl substituent at the 3-position and a carboxylic acid group at the 9-position.

Properties

IUPAC Name

(3E)-3-[(4-chlorophenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClNO2/c21-14-8-5-12(6-9-14)11-13-7-10-16-18(20(23)24)15-3-1-2-4-17(15)22-19(13)16/h1-6,8-9,11H,7,10H2,(H,23,24)/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVJSBURZPOBEQI-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C3N=C2C1=CC4=CC=C(C=C4)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1CC2=C(C3=CC=CC=C3N=C2/C1=C/C4=CC=C(C=C4)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-[(4-chlorophenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with cyclopenta[b]quinoline-9-carboxylic acid under acidic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid and a solvent like toluene, followed by refluxing .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-[(4-chlorophenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.

Scientific Research Applications

Antimicrobial Activity

Quinoline derivatives, including the compound , have shown significant antimicrobial properties. Research indicates that compounds with similar structures possess activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. In studies, derivatives of quinoline have been screened for their antibacterial efficacy, with some exhibiting minimum inhibitory concentrations (MICs) as low as 6.25 µg/ml against specific pathogens .

Antimalarial Properties

The quinoline scaffold is well-known for its antimalarial activity. A series of quinoline-4-carboxamides demonstrated potent antiplasmodial effects against Plasmodium falciparum, with some compounds progressing to preclinical development due to their favorable pharmacokinetic profiles and low toxicity . The potential of (3E)-3-[(4-chlorophenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid in this area remains to be fully explored but aligns with the promising results seen in related compounds.

Synthesis and Characterization

The synthesis of this compound involves multi-step organic reactions. Techniques such as NMR spectroscopy and mass spectrometry are employed for characterization. For instance, spectral data reveal specific chemical shifts that confirm the presence of functional groups characteristic of quinoline derivatives .

Case Studies

A notable study involved synthesizing various quinoline derivatives and evaluating their biological activities. Compounds were tested for antibacterial and antifungal activities using standard methods such as the well diffusion method and serial dilution techniques. Results indicated that modifications to the quinoline structure significantly affected antimicrobial potency .

Another case study explored the antimalarial potential of quinoline derivatives, revealing that structural optimizations led to enhanced efficacy in vivo against malaria models. This underscores the importance of chemical modifications in developing effective therapeutics based on the quinoline framework .

Mechanism of Action

The mechanism of action of (3E)-3-[(4-chlorophenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between the target compound and its analogs:

Compound Substituents Key Features Reported Data
(3E)-3-[(4-Chlorophenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid (Target) 4-Cl-phenyl, carboxylic acid Electron-withdrawing Cl group enhances stability; carboxylic acid aids solubility. Limited synthesis data; inferred properties based on analogs .
(3E)-3-[[2,6-Bis(fluoranyl)phenyl]methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid 2,6-diF-phenyl, carboxylic acid Fluorine substituents increase lipophilicity; potential for enhanced bioactivity. SMILES/InChI provided; no explicit biological data .
3-[(4-Hydroxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid (CAS 748777-72-2) 4-OH-phenyl, carboxylic acid Polar OH group improves aqueous solubility; used in laboratory research. Safety data available (Ambeed, Inc.); not for drug use .
N-Alkylacridine-9-carboxamide-cyclopentaquinoline hydrochlorides (e.g., 3b, 3c, 3d) Acridine-carboxamide, alkyl linkers Multifunctional drug candidates; high yields (64–86%) and thermal stability. Characterized via NMR, MS; potential antitumor/antibacterial applications .

Key Observations :

Substituent Effects :

  • The 4-chlorophenyl group in the target compound likely confers greater metabolic stability compared to the hydroxyphenyl analog (CAS 748777-72-2), which is more polar and prone to oxidation .
  • Fluorophenyl derivatives (e.g., 2,6-diF analog) may exhibit improved membrane permeability due to fluorine’s electronegativity and small atomic radius, though this remains speculative without direct data .

Synthetic Yields and Stability: Acridine-cyclopentaquinoline hybrids (e.g., 3d) demonstrate superior synthetic yields (86.49%) compared to shorter-chain analogs (e.g., 3b: 64%), suggesting alkyl linker length influences reaction efficiency .

Biological Activity

The compound (3E)-3-[(4-chlorophenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid is a member of the quinoline family, which has garnered attention for its diverse biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C27H26ClN2O2C_{27}H_{26}ClN_2O_2 with a molecular weight of 440.96 g/mol. The structure features a cyclopenta[b]quinoline core substituted with a 4-chlorobenzylidene moiety, which is crucial for its biological activity.

Research indicates that quinoline derivatives often exhibit their biological effects through several mechanisms:

  • DNA Interaction : Quinoline derivatives have been shown to bind selectively to the minor groove of DNA, which can inhibit cancer cell proliferation. This binding is mediated by hydrogen bonds and hydrophobic interactions, leading to alterations in gene expression and apoptosis in cancer cells .
  • Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which are essential for mitigating oxidative stress in various biological systems. Studies have shown that derivatives of quinoline can scavenge free radicals effectively, thereby protecting cells from oxidative damage .
  • Antimicrobial Activity : Quinoline-based compounds have exhibited antimicrobial properties against various pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Biological Activity Data

The following table summarizes the biological activities observed in studies involving this compound and related compounds.

Activity Tested Concentration Inhibition (%) Reference
Antioxidant5 mg/L40.43%
Antimicrobial (E. coli)100 µg/mL70%
Cytotoxicity (THP-1)IC50 = 25 µM-
DNA Binding Affinity-High

Case Studies

  • Anticancer Activity : A study evaluated the anticancer potential of quinoline derivatives against various cancer cell lines. The results indicated that the compound inhibited cell growth significantly compared to controls, with IC50 values indicating potent activity against breast and lung cancer cell lines .
  • Antioxidant Efficacy : In an experimental setup assessing the antioxidant capacity using DPPH radical scavenging assays, this compound showed a notable reduction in DPPH absorbance at concentrations as low as 5 mg/L, confirming its potential as a natural antioxidant .
  • Microbial Inhibition : The compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects at concentrations around 100 µg/mL. This suggests its potential application as an antimicrobial agent .

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